![molecular formula C19H26N2S4 B14323690 Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- CAS No. 104417-71-2](/img/structure/B14323690.png)
Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- is a complex organic compound with the molecular formula C19H26N2S4 and a molecular weight of 410.6831 g/mol . This compound is characterized by its unique structure, which includes multiple ethylthio groups and a cyclohexylidene core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its interactions with biological molecules and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development, particularly for its unique chemical properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- include other nitriles and thioethers, such as:
- Malononitrile
- Vinylidene cyanide
- 1,1-Dicyanoethylene
- 1,1-Ethenedicarbonitrile
Uniqueness
What sets Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- apart from these similar compounds is its unique combination of ethylthio groups and a cyclohexylidene core. This structure imparts distinctive chemical properties, making it valuable for specific research applications .
Properties
CAS No. |
104417-71-2 |
|---|---|
Molecular Formula |
C19H26N2S4 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
2-[2,6-bis[bis(ethylsulfanyl)methylidene]cyclohexylidene]propanedinitrile |
InChI |
InChI=1S/C19H26N2S4/c1-5-22-18(23-6-2)15-10-9-11-16(17(15)14(12-20)13-21)19(24-7-3)25-8-4/h5-11H2,1-4H3 |
InChI Key |
LDOLVXRWWGHHOG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C1CCCC(=C(SCC)SCC)C1=C(C#N)C#N)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)
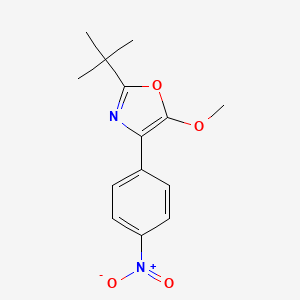
![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)

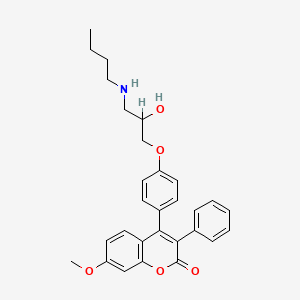
![3-Methoxybenzo[c]acridine](/img/structure/B14323637.png)
![2-Nitro-4-{[3-(triethoxysilyl)propyl]disulfanyl}benzoic acid](/img/structure/B14323640.png)
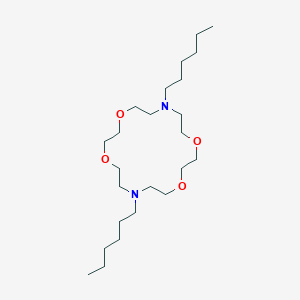

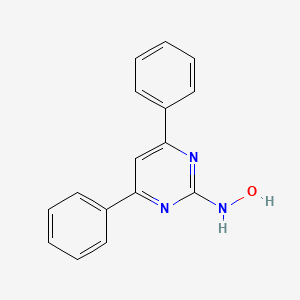
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
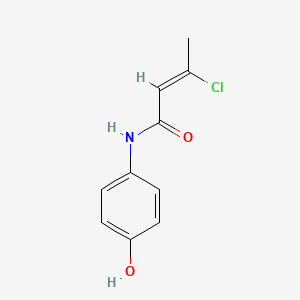
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
